![molecular formula C14H15NO2S B2833176 [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-55-0](/img/structure/B2833176.png)
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethyl-phenyl group and a methyl-thiazolyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound.
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is particularly useful for synthesizing thiophene derivatives, which can be further functionalized to produce thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid displays activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
A recent study evaluated the compound's efficacy against multidrug-resistant pathogens, reporting minimal inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, which warrants further exploration for its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest. For example, one study reported that compounds with similar thiazole structures exhibited significant growth inhibition in cancer cells at concentrations above 10 µM .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated significant activity against MRSA strains. The study reported MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a novel antibacterial agent .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MCF7 cells at concentrations exceeding 10 µM. The results suggest that this compound could be developed further for therapeutic applications targeting specific cancer types .
Summary of Research Findings
Mechanism of Action
The mechanism of action of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . The compound’s interaction with other molecular pathways, such as oxidative stress and inflammation, is also under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: shares structural similarities with other thiazole derivatives, such as 2-phenethylamines and 4-methoxyphenyl derivatives
2-Phenethylamines: These compounds are known for their diverse biological activities and are used in medicinal chemistry for developing therapeutic agents.
4-Methoxyphenyl derivatives: These compounds are used in the synthesis of dyes and pharmaceuticals.
Uniqueness
The uniqueness of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-phenyl group and a methyl-thiazolyl group makes it a versatile compound for various applications, distinguishing it from other thiazole derivatives.
Biological Activity
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dimethyl-phenyl group and an acetic acid moiety, which contributes to its unique chemical properties. Thiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Minimum Inhibitory Concentration (MIC) Values:
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
3h | S. aureus | 2 |
3j | E. faecium | 2 |
8f | Candida auris | < Fluconazole |
These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influence cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) .
Cytotoxicity Data:
Compound | Cell Line | IC50 (µM) |
---|---|---|
9 | A549 | 1.61 |
10 | Caco-2 | 1.98 |
The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic effects, indicating a potential pathway for developing effective anticancer agents.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling, which may contribute to their therapeutic effects in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : In a study examining various thiazole derivatives, it was reported that compounds with structural similarities to this compound exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, highlighting the compound's potential as a lead for new antifungal agents .
- Cytotoxicity Assessment : Another investigation focused on the synthesis and evaluation of thiazole derivatives for anticancer activity revealed that specific modifications could significantly enhance cytotoxicity against multiple cancer cell lines, suggesting avenues for further research into this compound's therapeutic potential .
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9(2)11(6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJUZWIXSEGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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